[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Description
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a boronic ester derivative featuring a tert-butyl carbamate-protected benzylamine group and a chloro substituent at the 2-position of the benzene ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for forming carbon-carbon bonds . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, while the boronate ester enables versatile reactivity with aryl halides under palladium catalysis.
Properties
Molecular Formula |
C18H27BClNO4 |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
tert-butyl N-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BClNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) |
InChI Key |
UTFMTYRJXHUAOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which can be synthesized from pinacol and boron trichloride. The chloro-substituted benzyl group is then introduced through a substitution reaction involving a suitable chloroaromatic compound. Finally, the carbamic acid tert-butyl ester group is added through a reaction with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The dioxaborolane ring allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The dioxaborolane ring can participate in boron-mediated reactions, while the chloro and carbamic acid ester groups can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key attributes:
*Estimated based on molecular formula.
Key Structural and Functional Differences:
Core Aromatic System: The target compound employs a benzene ring, whereas analogs like use a pyridine ring, altering electronic properties (pyridine’s electron-deficient nature accelerates transmetalation in cross-coupling).
Substituent Positioning :
- The chloro group in the target (2-position) vs. 4-position in affects steric and electronic interactions. Ortho-substituted chloro groups may hinder coupling at adjacent positions but enhance stability against protodeboronation .
Linker and Functional Groups: Boc-protected amines (target, ) offer orthogonal deprotection strategies, critical for sequential functionalization. In contrast, ’s diethylamino group provides inherent basicity, which may interfere with metal catalysts unless carefully controlled.
Boronate Ester Stability: All compounds feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, known for air stability and slow hydrolysis. However, steric environments (e.g., isoindoline in ) may further protect the boronate from premature degradation .
Q & A
Q. Example protocol from :
- Reagents : HATU (1.2 equiv), DIEA (2.0 equiv), and VHL ligand 1 hydrochloride (1.1 equiv) in anhydrous DMF.
- Reaction time : 4 hours under argon.
- Workup : Extraction with ethyl acetate, drying with MgSO₄, and purification via reverse-phase flash chromatography (RP-FC).
- Yield : 31% (moderate, suggesting optimization potential).
Basic: What purification methods are effective for isolating this compound?
Reverse-phase flash chromatography (RP-FC) is recommended due to the compound’s moderate polarity. Typical conditions:
- Stationary phase : C18 silica gel.
- Mobile phase : Gradient of acetonitrile/water (10% → 90% MeCN) with 0.1% trifluoroacetic acid (TFA) to suppress aggregation .
- Rf value : 0.11 in 10% MeOH/CH₂Cl₂ (TLC monitoring) .
Alternative : Preparative HPLC with a C18 column for high-purity isolation (>98%) .
Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?
The pinacol boronate ester acts as a transient directing group in Suzuki-Miyaura couplings, enabling C–C bond formation under mild conditions. Key factors:
Q. Side reactions :
- Protodeboronation in protic solvents.
- Oxidative deborylation if exposed to peroxides. Mitigate by using degassed solvents and inert atmospheres .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Case study : A 31% yield () vs. literature reports of 50–60%.
- Possible causes :
- Reagent purity : Ensure HATU and DIEA are freshly distilled.
- Coupling efficiency : Substitute HATU with PyBOP or DMT-MM for improved activation .
- Solvent effects : Test DMA or DCM instead of DMF to reduce side reactions.
- Analytical tools : Monitor reaction progress via LC-MS to identify intermediates/byproducts .
Advanced: How to characterize this compound using NMR spectroscopy?
Key 1H NMR peaks (CDCl₃, 400 MHz):
Q. 13C NMR :
Mass spec (ESI+) : [M+H]⁺ expected at m/z 378.1 (calculated for C₁₈H₂₆BClNO₄⁺) .
Advanced: What strategies stabilize this compound during long-term storage?
- Storage : -20°C in sealed, argon-flushed vials with desiccant (e.g., molecular sieves).
- Decomposition risks :
- Stability testing : Monitor via ¹H NMR every 3 months for Boc group integrity .
Advanced: How to troubleshoot failed cross-coupling reactions using this boronate ester?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
